REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[Cl:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=1>>[Cl:9][C:10]1[CH:17]=[CH:16][C:13]([C:14]2[S:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)=[CH:12][CH:11]=1
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Name
|
|
Quantity
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12.5 g
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Type
|
reactant
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Smiles
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NC1=C(C=CC=C1)S
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Name
|
|
Quantity
|
14.1 g
|
Type
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reactant
|
Smiles
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ClC1=CC=C(C=O)C=C1
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Name
|
aldehyde
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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were combined in an Erlenmeyer flask at room temperature
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Type
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CUSTOM
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Details
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after a few minutes
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Type
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TEMPERATURE
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Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from ethanol yielding 18.0 g (73%) pale yellow crystals, mp. 85°-87°
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1SC2=C(N1)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |